molecular formula C9H10O2 B049305 5-Ethynyl-3-methoxycyclohex-2-en-1-one CAS No. 119951-06-3

5-Ethynyl-3-methoxycyclohex-2-en-1-one

Cat. No.: B049305
CAS No.: 119951-06-3
M. Wt: 150.17 g/mol
InChI Key: GJMJVIQLBCULGK-UHFFFAOYSA-N
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Description

5-Ethynyl-3-methoxycyclohex-2-en-1-one is a cyclohexenone derivative characterized by an ethynyl group at the 5-position and a methoxy substituent at the 3-position.

Properties

CAS No.

119951-06-3

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

5-ethynyl-3-methoxycyclohex-2-en-1-one

InChI

InChI=1S/C9H10O2/c1-3-7-4-8(10)6-9(5-7)11-2/h1,6-7H,4-5H2,2H3

InChI Key

GJMJVIQLBCULGK-UHFFFAOYSA-N

SMILES

COC1=CC(=O)CC(C1)C#C

Canonical SMILES

COC1=CC(=O)CC(C1)C#C

Synonyms

2-Cyclohexen-1-one, 5-ethynyl-3-methoxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, insights can be inferred from structurally or functionally related compounds described in the references:

Comparison with Thiophene Derivatives ()

discusses thiophene-based compounds such as (7a) and (7b), synthesized via reactions involving malononitrile or ethyl cyanoacetate. For example:

  • Reactivity: Thiophene derivatives in undergo nucleophilic substitutions at electron-deficient positions, akin to the enone system in cyclohexenones.
  • Functional Groups: The methoxy group in 5-Ethynyl-3-methoxycyclohex-2-en-1-one may influence electronic effects similarly to the 2-methoxy-ethoxy substituent in ’s quinazolinones .

Comparison with Quinazolinone Derivatives ()

Compound 147 in , a quinazolinone with a methoxy-ethoxy-phenyl group, highlights the role of methoxy substituents in modulating solubility and bioactivity. Key contrasts include:

  • Core Structure: Quinazolinones are heterocyclic and planar, whereas cyclohexenones are non-aromatic and conformationally flexible.
  • Applications: Quinazolinones are often explored as kinase inhibitors, while cyclohexenones like this compound may serve as intermediates in natural product synthesis .

Research Findings and Limitations

  • Functional Group Impact : Methoxy groups in both this compound and compound 147 enhance solubility but differ in electronic effects due to distinct core structures .

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